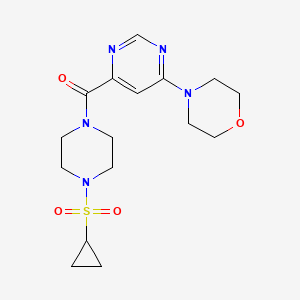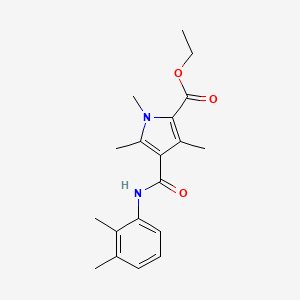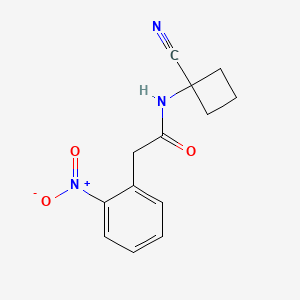
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide, also known as CCNA, is a compound that has gained significant attention in the scientific community for its potential applications in research. CCNA is a small molecule that can be synthesized using a variety of methods, and its mechanism of action is not yet fully understood. However, research has shown that CCNA has several biochemical and physiological effects that make it a promising tool for studying various biological processes.
作用機序
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is not yet fully understood. However, research has shown that N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide could be responsible for the compound's anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several biochemical and physiological effects that make it a promising tool for scientific research. For example, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to inhibit the production of prostaglandins and leukotrienes, which are inflammatory mediators. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to have antioxidant properties, which could be useful for studying the role of oxidative stress in various diseases.
実験室実験の利点と制限
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to be stable under a variety of conditions, which makes it a useful tool for studying biological processes. However, there are also limitations to the use of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide in laboratory experiments. For example, its mechanism of action is not yet fully understood, which could limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for research involving N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide. For example, further studies are needed to fully understand the compound's mechanism of action. Additionally, more research is needed to determine the potential applications of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide in the treatment of various diseases. Finally, studies are needed to determine the potential side effects of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide and its safety for use in humans.
In conclusion, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is a promising compound for use in scientific research. Its ease of synthesis and potential applications make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成法
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 1-cyanocyclobutylamine with 2-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 1-cyanocyclobutylamine with 2-nitrobenzaldehyde in the presence of an acid catalyst. The synthesis of N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has several potential applications in scientific research. For example, it can be used as a tool for studying the effects of various biological processes on cells and tissues. N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to inhibit the activity of certain enzymes, which can be useful for studying the role of these enzymes in various biological processes. Additionally, N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide has been shown to have anti-inflammatory properties, which could be useful for studying the role of inflammation in various diseases.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-13(6-3-7-13)15-12(17)8-10-4-1-2-5-11(10)16(18)19/h1-2,4-5H,3,6-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXKPZVPUBYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)
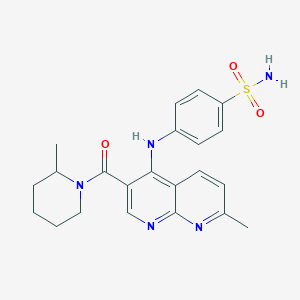
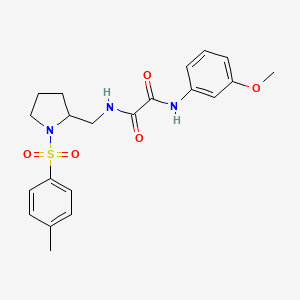
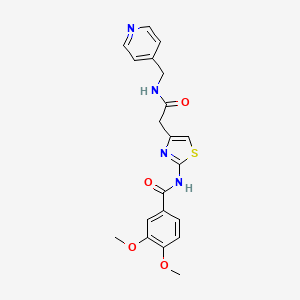

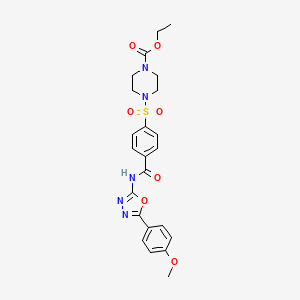
![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)
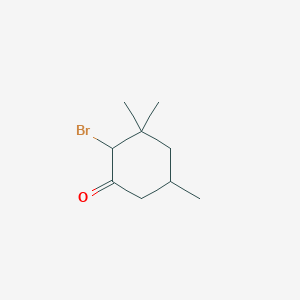
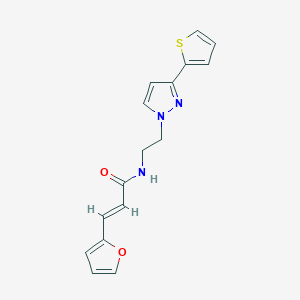
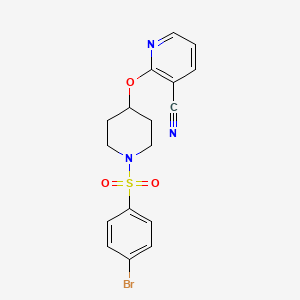
![1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2567609.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567610.png)
